N-Desethyl Chloroquine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desethyl Chloroquine Hydrochloride is a metabolite of hydroxychloroquine and chloroquine, which are well-known for their antimalarial properties. This compound has gained attention due to its therapeutic potential in treating various diseases, including rheumatoid arthritis and systemic lupus erythematosus .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl Chloroquine Hydrochloride typically involves the N-dealkylation of chloroquine. This process can be achieved through various chemical reactions, including the use of reagents such as hydrogen peroxide and acetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure purity and quality. The process includes the extraction and purification of the compound from chloroquine derivatives .

化学反応の分析

Types of Reactions

N-Desethyl Chloroquine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical applications .

科学的研究の応用

N-Desethyl Chloroquine Hydrochloride has a wide range of scientific research applications, including:

作用機序

The mechanism of action of N-Desethyl Chloroquine Hydrochloride involves its interaction with lysosomal activity and autophagy. It interferes with membrane stability and alters signaling pathways and transcriptional activity, resulting in the modulation of cytokine production. This compound targets various molecular pathways, including those involved in inflammation and immune response .

類似化合物との比較

Similar Compounds

Chloroquine: A parent compound with similar antimalarial properties but different pharmacokinetics.

Hydroxychloroquine: A derivative with similar therapeutic applications but different metabolic pathways.

Amodiaquine: Another 4-aminoquinoline compound with similar antimalarial activity.

Uniqueness

N-Desethyl Chloroquine Hydrochloride is unique due to its specific metabolic pathway and its potential for therapeutic applications beyond malaria treatment. Its ability to modulate immune responses and its role in treating autoimmune diseases set it apart from other similar compounds .

生物活性

N-Desethyl Chloroquine Hydrochloride (NDCQ) is a significant metabolite of chloroquine and hydroxychloroquine, both of which are well-established antimalarial agents. This article explores the biological activity of NDCQ, its mechanisms of action, and its potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

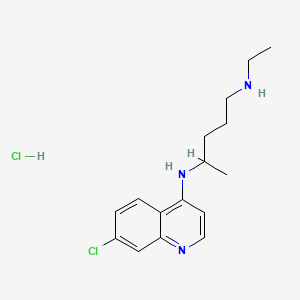

NDCQ is formed through the N-dealkylation of chloroquine, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4. This compound retains some pharmacological properties similar to its parent compounds but may exhibit distinct biological activities due to its structural modifications. The molecular formula for NDCQ is C₁₆H₂₃Cl₂N₃, with a molecular weight of 328.28 g/mol.

NDCQ's mechanism of action is closely related to that of chloroquine. It primarily acts by:

- Inhibition of Heme Polymerase : NDCQ interferes with the conversion of toxic heme to hemozoin in malaria parasites, leading to the accumulation of toxic heme and ultimately killing the parasites .

- Antiviral Activity : Recent studies indicate that chloroquine and its derivatives, including NDCQ, may inhibit viral entry by raising endosomal pH and interfering with glycosylation processes necessary for viral fusion with host cells .

Biological Activities

NDCQ exhibits several biological activities that are under investigation:

- Antimalarial Activity : As a metabolite, NDCQ contributes to the overall efficacy of chloroquine in treating malaria. Its ability to inhibit heme polymerization is crucial for its antimalarial effects .

- Immunomodulatory Effects : Research suggests that NDCQ may have potential applications in managing autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus due to its immunomodulatory properties.

- Antiviral Properties : Studies have shown that chloroquine, and by extension NDCQ, can reduce viral loads in COVID-19 patients by modulating immune responses and possibly inhibiting viral replication .

Table 1: Summary of Key Studies on this compound

特性

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3.ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUGBWALMVNQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-96-6 |

Source

|

| Record name | 1,4-Pentanediamine, N4-(7-chloro-4-quinolinyl)-N1-ethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。